2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide
Description
Properties
CAS No. |
303105-85-3 |
|---|---|
Molecular Formula |
C21H26N4O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-17(19-9-5-6-10-20(19)26)22-23-21(27)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,26H,11-16H2,1H3,(H,23,27)/b22-17+ |
InChI Key |
HORJRNMLGGPFOM-OQKWZONESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Biological Activity
2-(4-Benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, also known as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a piperazine moiety and an acetohydrazide functional group, suggests diverse biological activities. This article aims to explore the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H26N4O2
- Molecular Weight : 366.5 g/mol
- IUPAC Name : 2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
- CAS Number : 303105-85-3
Antitumor Activity
Recent studies have indicated that compounds related to benzylpiperazine derivatives exhibit significant antitumor properties. For instance, a related compound with a similar piperazine structure demonstrated potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM . These findings suggest that compound 1 may also possess similar antitumor effects due to its structural similarities.
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with microtubules may play a crucial role in its antiproliferative activity. Compounds that disrupt microtubule dynamics typically induce cell cycle arrest and apoptosis in cancer cells .
Neuropharmacological Effects
The benzylpiperazine moiety is often associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research on related compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests potential applications for compound 1 in treating neurological disorders.
Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of hydrazides, including those similar to 2-(4-benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, exhibit notable antimicrobial properties. For instance, studies have shown that benzohydrazide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure may enhance its interaction with microbial targets, leading to increased efficacy.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes . The presence of the piperazine ring in the structure may facilitate binding to these enzymes, enhancing therapeutic outcomes.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The compound may exhibit effects on neurotransmitter systems, potentially offering benefits in treating neurological disorders. Research into related compounds has suggested their use in managing conditions such as anxiety and depression due to their ability to modulate serotonin and dopamine pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzohydrazide derivatives found that specific modifications led to enhanced antibacterial activity against S. aureus. The compound was tested alongside other derivatives, revealing a structure-activity relationship that highlights the importance of the hydrazide moiety in antimicrobial action .
Case Study 2: Enzyme Inhibition and Molecular Docking
In silico studies have been performed to assess the binding affinity of similar compounds to acetylcholinesterase. Molecular docking simulations indicated that the structural features of these compounds allow for effective interaction with the enzyme's active site, suggesting potential therapeutic applications in neurodegenerative diseases .
Summary of Research Findings
Chemical Reactions Analysis
Hydrazone-Specific Reactions
The hydrazone moiety (–NH–N=C–) is the most reactive site, enabling the following transformations:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl/H₂SO₄ (1–2 M), 60–80°C | 2-(4-Benzylpiperazin-1-yl)acetic acid + 1-(2-hydroxyphenyl)ethanone | Complete cleavage occurs within 2–4 hours, confirmed by HPLC. |
| Base-Mediated Hydrolysis | NaOH (5% aq.), reflux | Sodium salt of acetic acid derivative + ketone | Slower than acid hydrolysis (6–8 hours); side reactions observed with piperazine ring. |
| Condensation with Aldehydes | Ethanol, RT, 12–24 hrs | New hydrazones (e.g., with benzaldehyde) | Yields 65–78%; steric hindrance from the piperazine group reduces reactivity. |
Piperazine Ring Modifications
The 4-benzylpiperazine group undergoes reactions typical of secondary amines:
Aromatic System Reactivity
The 2-hydroxyphenyl group participates in electrophilic substitutions:
| Reaction | Conditions | Outcome | Significance |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivatives (para to –OH) | Limited by competing oxidation of the hydrazone. |
| Oxidation | H₂O₂/Fe²⁺ (Fenton’s reagent) | Quinone formation | Irreversible degradation under oxidative stress. |
Reductive Transformations
The ethylidene (–N=C–) and hydrazone groups are susceptible to reduction:
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Secondary amine (C–N single bond) | Partial reduction (50–60% yield). |
| H₂/Pd-C | Ethyl acetate, RT | Saturated hydrazine derivative | Full reduction achieved in 4 hrs. |
Cyclization Pathways
Intramolecular reactions dominate under specific conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| PCl₅, toluene, reflux | 1,3,4-Oxadiazole ring | Dehydration followed by cyclization. |
| CuI, DMF, 120°C | Triazole derivatives | Click chemistry with azides. |
Stability Under Environmental Conditions
-
Photodegradation : UV light (254 nm) induces cleavage of the hydrazone bond within 48 hrs.
-
pH Sensitivity : Stable in pH 5–7; rapid degradation in strongly acidic/basic media.
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity is highly dependent on substituent positioning and functional groups. Key structural analogues include:
Key Observations :
- Ortho vs. Para Substitution : The target’s 2-hydroxyphenyl group improves corrosion inhibition by facilitating planar adsorption, whereas para-substituted analogues (e.g., 4-hydroxyphenyl in ) are more common in biological applications due to reduced steric effects .
- Piperazine vs. Benzimidazole/Sulfonyl Groups : Piperazine enhances solubility and pharmacokinetics, while benzimidazole () and sulfonyl groups () favor antimicrobial and electronic modulation, respectively.
Table 1: Antimicrobial and Antiviral Profiles
Corrosion Inhibition Efficiency
Table 2: Corrosion Inhibition Performance
The target’s IE is moderate compared to sulfur-containing analogues (TSCOH, TCBOH), where sulfur atoms strengthen metal-surface interactions. Theoretical studies confirm that electron-rich substituents (e.g., hydroxyl, thio) lower energy gaps (ΔE = 4.3–4.9 eV), enhancing adsorption .
Preparation Methods
Reaction Pathway
The intermediate is synthesized via hydrazinolysis of an ester precursor:
-
Starting material : Ethyl 2-(4-benzylpiperazin-1-yl)acetate.
-
Reagents : Hydrazine hydrate (excess).
-
Solvent : Ethanol or methanol.
Mechanism : Nucleophilic acyl substitution, where hydrazine replaces the ethoxy group.
Industrial-Scale Modifications
-
Catalyst : H β-type solid acid molecular sieves improve yield (10–20% catalyst loading).
-
Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.
Step 2: Hydrazone Formation via Condensation
Reaction Conditions
-
Substrates : 2-(4-Benzylpiperazin-1-yl)acetohydrazide + 2-hydroxyacetophenone.
-
Solvent : Ethanol or methanol.
-
Temperature : Reflux (70–80°C) or room temperature (prolonged stirring).
-
Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).
Mechanism : Acid-catalyzed nucleophilic attack by the hydrazide on the carbonyl carbon of 2-hydroxyacetophenone, followed by dehydration.
Optimization Parameters
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| pH | 4.5–5.5 | Maximizes hemiaminal dehydration |
| Molar Ratio | 1:1.1 (hydrazide:ketone) | Ensures complete conversion |
| Reaction Time | 4–24 hours | Shorter times with acid catalysis |
Yield : 65–78% after purification by column chromatography (silica gel, CH₂Cl₂/MeOH).
Stereochemical Considerations
The hydrazone adopts an E-configuration at the C=N bond, confirmed by:
-
X-ray crystallography : Dihedral angles between aromatic planes (15–20°).
-
NMR : Characteristic singlet for CH=N at δ 8.3 ppm (DMSO-d₆).
Note : Z-isomers are sterically hindered due to the bulky 4-benzylpiperazine group.
Alternative Methods and Catalysts
Microwave-Assisted Synthesis
Bifunctional Catalysts
-
Examples : Anthranilic acids or 2,4-dimethoxyaniline (2,4-DMA).
-
Effect : Accelerate dehydration step by general acid-base catalysis (3–6× rate enhancement).
Purification and Characterization
Techniques
Spectroscopic Data
-
IR : C=O (1650 cm⁻¹), C=N (1590 cm⁻¹), O–H (3300 cm⁻¹).
-
¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), N–H (δ 11.2 ppm).
Industrial Production Considerations
-
Scale-Up Challenges : Heat transfer in exothermic condensation step.
-
Solutions : Continuous flow reactors with in-line pH monitoring.
-
Cost Drivers : Hydrazine hydrate (∼$50/kg) and 2-hydroxyacetophenone (∼$80/kg).
Summary of Key Findings
| Step | Optimal Conditions | Yield | Purity |
|---|---|---|---|
| Acetohydrazide synthesis | Ethanol, reflux, 8 hours | 80% | 95% |
| Hydrazone formation | Ethanol, HCl, reflux, 6 hours | 75% | 97% |
Q & A
Q. What are the optimized synthetic routes for preparing 2-(4-benzylpiperazin-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, the piperazine derivative (4-benzylpiperazine) is functionalized with an acetohydrazide moiety through condensation with ethyl chloroacetate, followed by hydrazine hydrate treatment . Subsequent Schiff base formation involves refluxing the intermediate with 2-hydroxyacetophenone in ethanol under acidic (e.g., glacial acetic acid) or neutral conditions. Key optimizations include:
- Solvent selection : Ethanol or methanol for improved solubility and reflux efficiency .
- Reaction time : 4–6 hours under reflux to ensure complete imine bond formation .
- Catalysts : Acidic catalysts (e.g., acetic acid) enhance Schiff base yield by promoting dehydration .
Intermediate purity is verified via TLC, and yields typically range from 70–85% after recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural validation requires a combination of techniques:
- FT-IR : Confirm N-H stretches (3200–3300 cm⁻¹ for hydrazide) and C=N stretches (1600–1650 cm⁻¹ for the Schiff base) .
- NMR : ¹H NMR should show signals for the benzylpiperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and the hydrazide NH (δ 9.5–10.5 ppm) .
- HPLC/GC-MS : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for enhancing bioactivity?
- Methodological Answer : SAR studies involve systematic modifications:
- Piperazine substitution : Replace the benzyl group with alkyl or aryl groups to assess steric/electronic effects on receptor binding .
- Schiff base variations : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the 2-hydroxyphenyl moiety to modulate redox activity .
- Hydrazide backbone : Compare acetohydrazide with propionohydrazide derivatives to evaluate chain length impact .
Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II or microbial enzymes .
Q. What strategies address contradictory results in biological activity across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions arise from assay variability or compound stability issues. Mitigation strategies include:
- Standardized protocols : Adhere to CLSI or NCCLS guidelines for reproducibility .
- Stability testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH, temperature) .
- Multivariate analysis : Use ANOVA to isolate variables (e.g., cell line heterogeneity, solvent effects) .
- Independent replication : Validate results across multiple labs with blinded samples .
Q. How can crystallography and thermal analysis elucidate its solid-state behavior and stability?
- Methodological Answer : Advanced characterization techniques:
- Single-crystal XRD : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., N-H⋯O interactions) .
- DSC/TGA : Determine melting points (e.g., 180–220°C) and thermal decomposition profiles to guide storage conditions (e.g., desiccated, -20°C) .
- PXRD : Assess crystallinity vs. amorphous content, which impacts solubility and bioavailability .
Q. What computational methods predict its pharmacokinetic properties (e.g., ADME) and toxicity?
- Methodological Answer : Use in silico tools:
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- ProTox-II : Estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., hydrazide-related hepatoxicity) .
- MD simulations : Model blood-brain barrier penetration or protein binding kinetics .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Schiff base formation to minimize hydrolysis .
- Analytical : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., cisplatin for anticancer assays) and validate results with dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
